molecular formula C15H20N4OS B2609002 2-Methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine CAS No. 2379987-04-7

2-Methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B2609002
CAS No.: 2379987-04-7
M. Wt: 304.41
InChI Key: DEQOTNIFKWQFNG-UHFFFAOYSA-N
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Description

2-Methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group linked to a piperidine ring, which is further substituted with a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Thiadiazole Ring: This step involves the reaction of appropriate hydrazine derivatives with carbon disulfide or thiocyanates under acidic or basic conditions to form the thiadiazole ring.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate amines.

    Coupling Reactions: The thiadiazole and piperidine rings are then coupled using suitable linkers and reagents, such as alkyl halides or alcohols, under basic conditions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the methoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, alcohols, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine: shares structural similarities with other thiadiazole and piperidine-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiadiazole and piperidine rings, along with the methoxy-substituted pyridine, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-11-9-14(3-6-16-11)20-10-13-4-7-19(8-5-13)15-17-12(2)18-21-15/h3,6,9,13H,4-5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQOTNIFKWQFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC(=NS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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